molecular formula C20H43NO2 B1583863 Stearylamine acetate CAS No. 2190-04-7

Stearylamine acetate

Cat. No.: B1583863
CAS No.: 2190-04-7
M. Wt: 329.6 g/mol
InChI Key: UPHWVVKYDQHTCF-UHFFFAOYSA-N
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Description

Stearylamine acetate, also known as octadecylamine acetate, is an aliphatic amine compound. It is primarily used in various industrial and scientific applications due to its unique properties. This compound is known for its role as an antistatic agent in cosmetic formulations, a corrosion inhibitor in boiler-water additives, and a positive charge inducer in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearylamine acetate can be synthesized through the reaction of stearylamine with acetic acid. The reaction typically involves mixing stearylamine with acetic acid under controlled temperature and pressure conditions to form the acetate salt. The reaction can be represented as follows:

C18H37NH2+CH3COOHC18H37NH3+CH3COO\text{C}_{18}\text{H}_{37}\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}_{18}\text{H}_{37}\text{NH}_3^+\text{CH}_3\text{COO}^- C18​H37​NH2​+CH3​COOH→C18​H37​NH3+​CH3​COO−

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearylamine and acetic acid are combined. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Stearylamine acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form stearylamine oxide.

    Reduction: It can be reduced to form stearyl alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Stearylamine acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Lauramine: Another aliphatic amine used in cosmetic formulations.

    Octadecylamine: A similar compound with a slightly different structure and properties.

Comparison:

This compound stands out due to its versatility and wide range of applications in various fields, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

acetic acid;octadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHWVVKYDQHTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051263
Record name 1-Octadecanamine, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octadecanamine, acetate (1:1)
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CAS No.

2190-04-7
Record name 1-Octadecanamine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-04-7
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Record name Stearylamine acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81938
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Record name 1-Octadecanamine, acetate (1:1)
Source EPA Chemicals under the TSCA
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Record name 1-Octadecanamine, acetate (1:1)
Source EPA DSSTox
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Record name Octadecylammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894
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Record name STEARYLAMINE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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